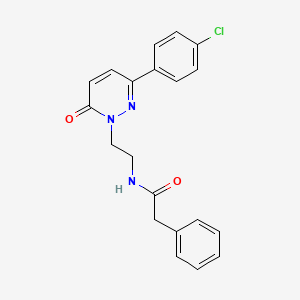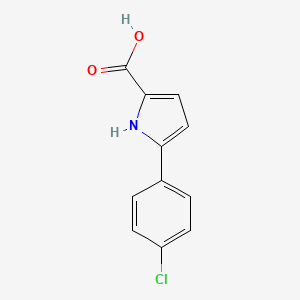![molecular formula C20H24N4 B2559300 2-Methyl-3-phenyl-5-propan-2-yl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine CAS No. 896835-54-4](/img/structure/B2559300.png)
2-Methyl-3-phenyl-5-propan-2-yl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-3-phenyl-5-propan-2-yl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine is a synthetic compound that belongs to the class of pyrazolopyrimidine derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases.
Scientific Research Applications
Anticancer and Anti-5-lipoxygenase Agents
A study synthesized a series of pyrazolopyrimidine derivatives and evaluated them for cytotoxic and 5-lipoxygenase inhibition activities. These compounds demonstrated significant potential in both areas, indicating their relevance in cancer treatment and inflammation-related conditions. The structure-activity relationship (SAR) analysis provided insights into optimizing their therapeutic efficacy (Rahmouni et al., 2016).
Antimicrobial and Anticancer Agents
Another research focused on the synthesis of pyrano[2,3-d]pyrimidine derivatives, exploring their antimicrobial and anticancer properties. These compounds exhibited significant activity against various microbial strains and showed potent cytotoxic potential against different cancer cell lines, demonstrating their dual-functional application in treating infections and cancer (Abd El-Sattar et al., 2021).
Synthesis and Biological Evaluation
The development and evaluation of pyrazole- and pyrimidine-based compounds have also been reported, with a focus on their potential applications in AIDS chemotherapy and as pharmacological agents. The cost-effective synthesis of these compounds allows for their further exploration in drug design and discovery, highlighting their versatility and potential in medicinal chemistry (Ajani et al., 2019).
Resourceful Synthesis Techniques
Research into efficient synthesis methods for pyrazolo[1,5-a]pyrimidines has been conducted, demonstrating the effectiveness of ultrasonic sonochemical methods. This approach not only simplifies the synthesis process but also offers a quick and efficient route to obtaining these compounds, which is crucial for their application in scientific research and pharmaceutical development (Buriol et al., 2013).
Antibacterial and Antiviral Properties
Pyrazolo[3,4-d]pyrimidines are known for their broad spectrum of biological and medicinal properties, including antibacterial, antifungal, antiviral, and anti-inflammatory activities. New derivatives have been synthesized and shown effective against pathogenic bacteria, emphasizing their role in developing new antimicrobial agents (Beyzaei et al., 2017).
properties
IUPAC Name |
2-methyl-3-phenyl-5-propan-2-yl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-14(2)17-13-18(23-11-7-8-12-23)24-20(21-17)19(15(3)22-24)16-9-5-4-6-10-16/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHBVZKMMKELKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine](/img/structure/B2559222.png)
![5-chloro-2-(methylsulfanyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2559223.png)
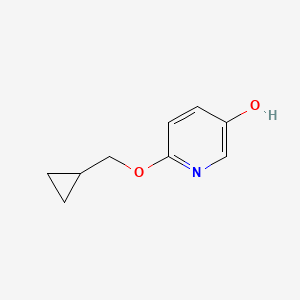
![N-[(2Z)-2-[(3,4-dimethylanilino)methylidene]-5-ethoxy-6-methoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2559226.png)
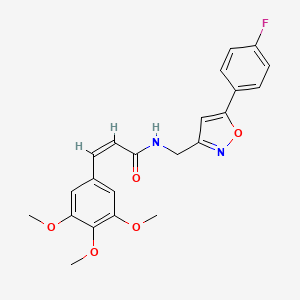
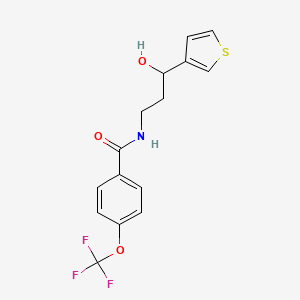
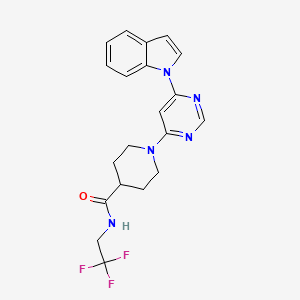
![4-methyl-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2559235.png)
![N-[3-(Cyclopropylsulfamoyl)phenyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2559237.png)
